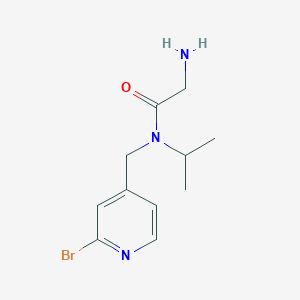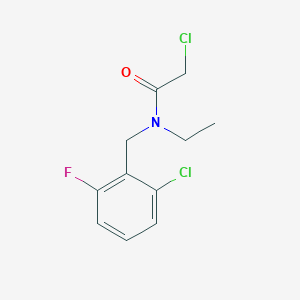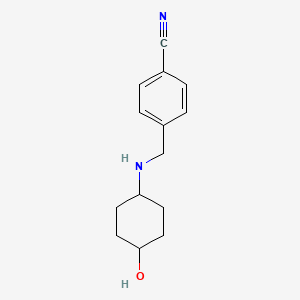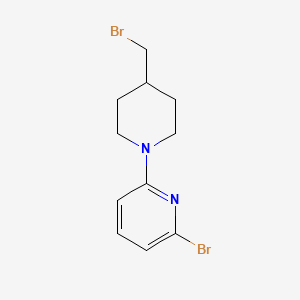
tert-Butyl 3-(((3-nitropyridin-2-yl)thio)methyl)pyrrolidine-1-carboxylate
Overview
Description
Tert-Butyl 3-(((3-nitropyridin-2-yl)thio)methyl)pyrrolidine-1-carboxylate, also known as TBNP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule belongs to the class of pyrrolidine carboxylates and has been shown to exhibit a range of interesting biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of tert-Butyl 3-(((3-nitropyridin-2-yl)thio)methyl)pyrrolidine-1-carboxylate is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in cells. tert-Butyl 3-(((3-nitropyridin-2-yl)thio)methyl)pyrrolidine-1-carboxylate has been shown to inhibit the activity of the transcription factor NF-κB, which plays a key role in inflammation and cancer. tert-Butyl 3-(((3-nitropyridin-2-yl)thio)methyl)pyrrolidine-1-carboxylate has also been shown to activate the unfolded protein response (UPR) in cells, which is a stress response pathway that helps cells cope with ER stress.
Biochemical and Physiological Effects:
tert-Butyl 3-(((3-nitropyridin-2-yl)thio)methyl)pyrrolidine-1-carboxylate has been shown to exhibit a range of interesting biochemical and physiological effects. In vitro studies have demonstrated that tert-Butyl 3-(((3-nitropyridin-2-yl)thio)methyl)pyrrolidine-1-carboxylate has anti-inflammatory and antioxidant effects. tert-Butyl 3-(((3-nitropyridin-2-yl)thio)methyl)pyrrolidine-1-carboxylate has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, tert-Butyl 3-(((3-nitropyridin-2-yl)thio)methyl)pyrrolidine-1-carboxylate has been shown to induce the UPR in cells, which may have implications for the treatment of diseases such as diabetes and neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of tert-Butyl 3-(((3-nitropyridin-2-yl)thio)methyl)pyrrolidine-1-carboxylate is that it is a highly specific and potent compound that can be used to study the function of the ER in cells. tert-Butyl 3-(((3-nitropyridin-2-yl)thio)methyl)pyrrolidine-1-carboxylate has also been shown to exhibit a range of interesting biological activities, which makes it a useful tool for studying various diseases and biological processes. However, one of the limitations of tert-Butyl 3-(((3-nitropyridin-2-yl)thio)methyl)pyrrolidine-1-carboxylate is that it can be difficult to synthesize and purify, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on tert-Butyl 3-(((3-nitropyridin-2-yl)thio)methyl)pyrrolidine-1-carboxylate. One area of interest is the development of new synthetic methods for tert-Butyl 3-(((3-nitropyridin-2-yl)thio)methyl)pyrrolidine-1-carboxylate that are more efficient and scalable. Another area of interest is the investigation of the potential therapeutic applications of tert-Butyl 3-(((3-nitropyridin-2-yl)thio)methyl)pyrrolidine-1-carboxylate, particularly for the treatment of cancer and neurodegenerative disorders. Finally, further studies are needed to elucidate the exact mechanisms of action of tert-Butyl 3-(((3-nitropyridin-2-yl)thio)methyl)pyrrolidine-1-carboxylate and to identify potential new targets for this compound.
Scientific Research Applications
Tert-Butyl 3-(((3-nitropyridin-2-yl)thio)methyl)pyrrolidine-1-carboxylate has been studied extensively for its potential applications in scientific research. It has been shown to exhibit a range of interesting biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. tert-Butyl 3-(((3-nitropyridin-2-yl)thio)methyl)pyrrolidine-1-carboxylate has also been investigated for its potential use as a probe to study the function of the endoplasmic reticulum (ER) in cells.
properties
IUPAC Name |
tert-butyl 3-[(3-nitropyridin-2-yl)sulfanylmethyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c1-15(2,3)22-14(19)17-8-6-11(9-17)10-23-13-12(18(20)21)5-4-7-16-13/h4-5,7,11H,6,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCJCMDUCTDSZFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CSC2=C(C=CC=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-(((3-nitropyridin-2-yl)thio)methyl)pyrrolidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Amino-1-[3-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanone](/img/structure/B3234551.png)
![[1-(2-Chloro-acetyl)-piperidin-4-yl]-ethyl-carbamic acid tert-butyl ester](/img/structure/B3234559.png)

![[1-(2-Isopropylamino-acetyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B3234570.png)


![[Isopropyl-(2-oxo-2-thiophen-2-yl-ethyl)-amino]-acetic acid](/img/structure/B3234583.png)


![[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester](/img/structure/B3234598.png)
![2-[(6-Chloro-pyridazin-3-ylmethyl)-amino]-ethanol](/img/structure/B3234602.png)
